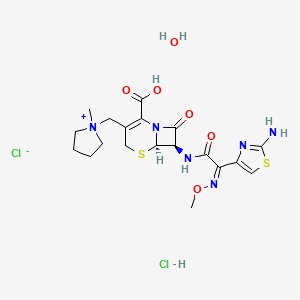
Cefepime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.
A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.
Mechanism of Action
Target of Action
Cefepime Hydrochloride, also known as Maxipime, is a fourth-generation cephalosporin antibiotic . The primary targets of Cefepime are the penicillin-binding proteins (PBPs) found in bacterial cells .
Mode of Action
Cefepime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of Cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Biochemical Pathways
Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins which may contribute to bacterial cell lysis .
Pharmacokinetics
Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h . The pharmacokinetics of Cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime volume of distribution and clearance .
Result of Action
Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .
Action Environment
The stability of Cefepime can be influenced by environmental factors such as temperature . For instance, the stability of the antibiotic decreases with increasing temperature . Furthermore, the stability of Cefepime can also be affected by the presence of other substances with biological activity .
Biochemical Analysis
Biochemical Properties
This interaction inhibits the synthesis of the bacterial cell wall, leading to cell death . The activity of Cefepime Hydrochloride against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it disrupts the integrity of the cell, leading to cell death . This impacts cellular processes such as cell division and growth. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism in human cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the action of penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan layer synthesis . This binding interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
This compound is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models were not found, it is known that this compound is generally safe and efficacious. Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .
Metabolic Pathways
Less than 1% of this compound is metabolized in the liver. This compound is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .
Transport and Distribution
This compound is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to and inhibits the action of penicillin-binding proteins .
Properties
CAS No. |
123171-59-5 |
|---|---|
Molecular Formula |
C19H28Cl2N6O6S2 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2 |
InChI Key |
LRAJHPGSGBRUJN-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
123171-59-5 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


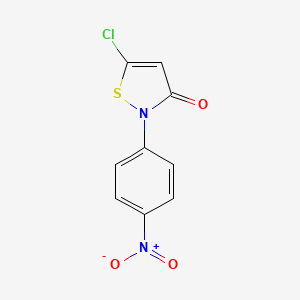
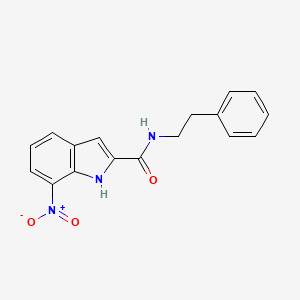
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
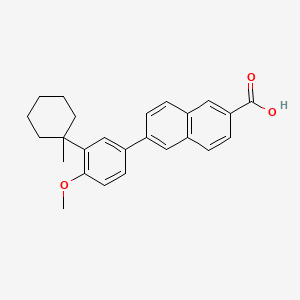
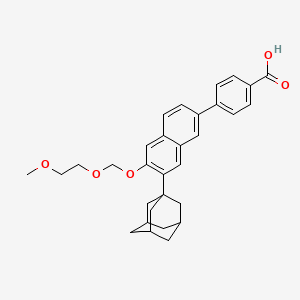
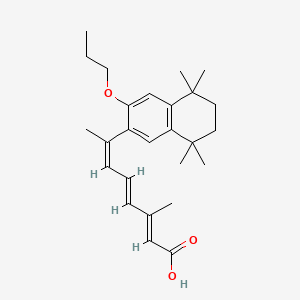
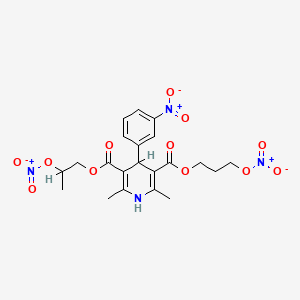

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
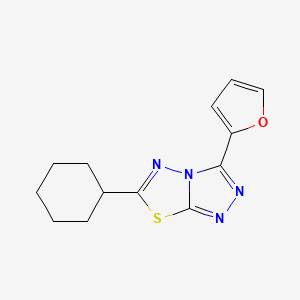
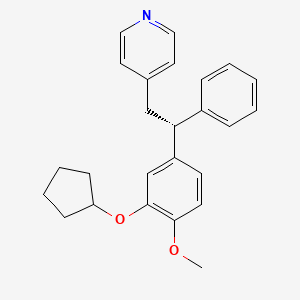
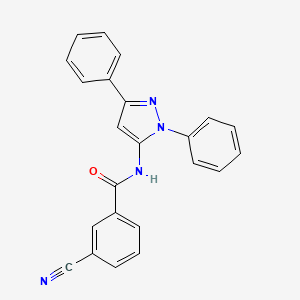
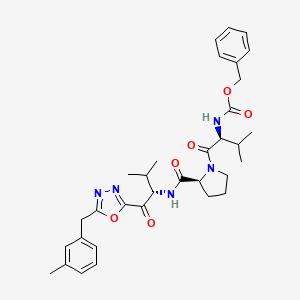
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
